molecular formula C17H19N3O2 B6494393 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine CAS No. 1334374-83-2

2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine

Cat. No.: B6494393
CAS No.: 1334374-83-2
M. Wt: 297.35 g/mol
InChI Key: DNNQDAQXLQOSJQ-UHFFFAOYSA-N
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Description

2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and is widely used in the pharmaceutical industry due to its significant biological activities

Preparation Methods

The synthesis of 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. The synthetic route may include:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: Another natural compound with anticancer and anti-inflammatory activities.

    Matrine: Known for its antiviral and anticancer properties.

    Berberine: Exhibits antimicrobial and antidiabetic effects.

    Tetrandine: Has anti-inflammatory and anticancer activities.

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-5-2-3-12-20(13)16(21)14-6-8-15(9-7-14)22-17-18-10-4-11-19-17/h4,6-11,13H,2-3,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNQDAQXLQOSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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